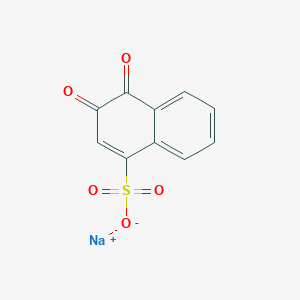

1,2-Naphthoquinone-4-sulfonic acid sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Naphthoquinone-4-sulfonic acid sodium salt is a chemical compound with the molecular formula C10H5NaO5S. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role in colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations .

Mechanism of Action

Target of Action

Sodium 1,2-naphthoquinone-4-sulfonate primarily targets amino acids and amines . These biological molecules play crucial roles in various physiological processes, including protein synthesis, neurotransmission, and metabolic regulation.

Mode of Action

The compound interacts with its targets through a colorimetric reaction . This interaction results in the formation of colored products, which can be used for quantitative analytical determinations .

Biochemical Pathways

It’s known that the compound can participate inredox processes , which are fundamental to many biological pathways, including energy production, detoxification, and cell signaling.

Pharmacokinetics

The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its solubility in alcohol and acetone is moderate , indicating potential interactions with organic molecules.

Result of Action

The primary result of Sodium 1,2-naphthoquinone-4-sulfonate’s action is the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations . This makes it a valuable tool in analytical chemistry, particularly in drug analysis.

Biochemical Analysis

Biochemical Properties

1,2-Naphthoquinone-4-sulfonic acid sodium salt is known to interact with various biomolecules. It is used for the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations

Cellular Effects

It is known to be used in the characterization of phanerochaete chrysosporium

Molecular Mechanism

It is known to participate in redox processes and can be used as an electrode in electrochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Naphthoquinone-4-sulfonic acid sodium salt can be synthesized through the sulfonation of 1,2-naphthoquinone. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the naphthoquinone ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1,2-naphthoquinone is treated with sulfuric acid or oleum. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and drying processes to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthoquinone-4-sulfonic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced to form naphthohydroquinone derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

Oxidation: Higher oxidation state naphthoquinones.

Reduction: Naphthohydroquinone derivatives.

Substitution: Substituted naphthoquinone derivatives with different functional groups.

Scientific Research Applications

1,2-Naphthoquinone-4-sulfonic acid sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent for the colorimetric determination of amino acids and amines.

Biology: Employed in the characterization of various biological samples, including the study of enzyme activities.

Medicine: Utilized in pharmaceutical preparations for the determination of procaine hydrochloride.

Industry: Acts as an intermediate in the synthesis of carbohydrate-based naphthoquinones, which have potential anticancer properties

Comparison with Similar Compounds

1,2-Naphthoquinone-4-sulfonic acid sodium salt can be compared with other similar compounds such as:

1,4-Naphthoquinone: Another naphthoquinone derivative with different substitution patterns.

2-Hydroxy-1,4-naphthoquinone: Known for its use in dye and pigment industries.

Anthraquinone-2-sulfonic acid sodium salt: Used in similar colorimetric applications but with different structural properties.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its specific roles .

Properties

CAS No. |

521-24-4 |

|---|---|

Molecular Formula |

C10H6NaO5S |

Molecular Weight |

261.21 g/mol |

IUPAC Name |

sodium;3,4-dioxonaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15); |

InChI Key |

TYGHBVITNSZMPS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

521-24-4 |

physical_description |

Yellow solid; [Merck Index] Orange to dark orange powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

Related CAS |

2066-93-5 (Parent) |

Synonyms |

3,4-Dihydro-3,4-dioxo-1-naphthalenesulfonic Acid Sodium Salt; 3,4-Dihydro-3,4-dioxo- 1-naphthalenesulfonic Acid Sodium Salt; 1,2-Naphthoquinone-4-sodium Sulfonate; 1,2-Naphthoquinone-4-sulfonic Acid Sodium Salt; Sodium 1,2-Naphthoquinone-4-sulfonate; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![n-[4-(Methylamino)benzoyl]-l-glutamic acid](/img/structure/B32035.png)